Decitabine Impurity 2 (beta-Isomer)
Description
IUPAC Nomenclature and Systematic Naming Conventions
The systematic nomenclature of Decitabine Impurity 2 (beta-Isomer) follows established International Union of Pure and Applied Chemistry conventions for complex organic compounds containing multiple stereogenic centers and functional groups. The official IUPAC name for this compound is [(2R,3S)-5-methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl] 4-methylbenzoate, which precisely describes the spatial arrangement of all substituents and the absolute configuration of each chiral center. This systematic naming convention provides unambiguous identification of the molecular structure and clearly distinguishes it from other stereoisomeric forms.
Alternative systematic names found in chemical databases include (2R,3S)-5-methoxy-2-(((4-methylbenzoyl)oxy)methyl)tetrahydrofuran-3-yl 4-methylbenzoate and methyl 2-deoxy-3,5-bis-O-(4-methylbenzoyl)-D-erythro-pentofuranoside. These nomenclature variations reflect different naming approaches while maintaining chemical accuracy and structural specificity. The compound is also recognized under various synonyms including methyl 2-deoxy-3,5-di-O-toluoyl-D-ribofuranoside and D-erythro-Pentofuranoside, methyl 2-deoxy-, 4,6-bis(4-methylbenzoate).
The Chemical Abstracts Service registry number for this compound is 78185-65-6, providing a unique numerical identifier that facilitates database searches and regulatory documentation. This CAS number specifically corresponds to the beta-isomeric form and distinguishes it from the alpha-isomer, which carries a different registry number. The systematic naming conventions employed for this compound reflect the complexity of its stereochemical features and the need for precise chemical identification in pharmaceutical applications.
Molecular Formula and Weight: Computational vs. Experimental Validation
The molecular formula of Decitabine Impurity 2 (beta-Isomer) is established as C22H24O6, representing a complex organic molecule with twenty-two carbon atoms, twenty-four hydrogen atoms, and six oxygen atoms. This molecular composition reflects the presence of multiple aromatic and aliphatic carbon centers, extensive hydrogen bonding capabilities, and significant oxygen functionalization through ester and ether linkages. The molecular formula provides essential information for mass spectrometric analysis, elemental composition verification, and computational modeling studies.
Computational analysis using advanced quantum chemical methods yields a molecular weight of 384.4 grams per mole, as determined through high-precision calculations implemented in chemical database systems. Experimental validation through high-resolution mass spectrometry and other analytical techniques confirms this theoretical molecular weight with excellent agreement. The monoisotopic mass, calculated considering the most abundant isotopes of each element, is determined to be 384.157288 atomic mass units. This precise mass value is crucial for accurate mass spectrometric identification and differentiation from closely related compounds.
Comparative analysis between different chemical databases shows consistent molecular weight values, with sources reporting 384.4 g/mol and 384.43 g/mol. These minor variations typically reflect different rounding conventions or computational precision levels rather than fundamental disagreements in molecular structure. The high degree of consistency across multiple independent sources validates the accuracy of both computational predictions and experimental determinations of the molecular parameters.
| Parameter | Value | Source Method |
|---|---|---|
| Molecular Formula | C22H24O6 | Database Consensus |
| Molecular Weight | 384.4 g/mol | Computational |
| Monoisotopic Mass | 384.157288 u | High-Resolution Calculation |
| Elemental Composition | C: 68.74%, H: 6.29%, O: 24.97% | Theoretical Calculation |
Stereochemical Configuration and Beta-Anomeric Specificity
The stereochemical configuration of Decitabine Impurity 2 (beta-Isomer) is characterized by specific three-dimensional arrangements of substituents around multiple chiral centers, with particular emphasis on the beta-anomeric configuration at the glycosidic linkage. The compound exhibits defined stereochemistry at positions (2R,3S,5R), indicating the absolute configuration of each stereogenic center according to the Cahn-Ingold-Prelog priority rules. This stereochemical specificity is fundamental to the compound's chemical identity and distinguishes it from other possible stereoisomeric forms.
The beta-anomeric designation refers specifically to the spatial orientation of the methoxy substituent relative to the furanose ring system. In the beta-anomer, this substituent adopts an equatorial-like position that places it on the same side of the ring as the C5 substituent, contrasting with the alpha-anomer where these groups are positioned on opposite sides. This stereochemical difference has significant implications for molecular recognition, binding affinity, and analytical separation characteristics.
Structural analysis reveals that the compound contains two chiral centers defined with specific spatial arrangements. The R-configuration at carbon-2 and carbon-5, combined with the S-configuration at carbon-3, creates a unique three-dimensional molecular architecture that determines the compound's physical and chemical properties. The absolute stereochemistry influences intermolecular interactions, crystalline packing arrangements, and chromatographic behavior during analytical separations.
The beta-anomeric specificity is particularly important in the context of pharmaceutical impurity analysis, as it represents the biologically active configuration in many nucleoside analogues. The synthetic processes used to prepare decitabine and related compounds can generate both alpha and beta anomers, making stereochemical identification crucial for quality control and regulatory compliance. The specific beta-configuration of this impurity may influence its biological activity and pharmacological properties relative to the alpha-isomeric form.
Comparative Structural Analysis with Alpha-Isomer and Parent Compound
Comparative structural analysis reveals significant differences between Decitabine Impurity 2 (beta-Isomer) and its alpha-isomeric counterpart, primarily centered on the stereochemical configuration at the anomeric carbon. The alpha-isomer, identified by CAS number 78185-64-5, shares the identical molecular formula C22H24O6 and molecular weight but differs fundamentally in its three-dimensional structure. These stereoisomers exhibit distinct physical properties, analytical behavior, and potential biological activities despite their identical molecular compositions.
The structural relationship between the beta-isomer and the parent decitabine compound demonstrates significant molecular complexity differences. Decitabine itself has the molecular formula C8H12N4O4 with a molecular weight of 228.21 g/mol, representing a much simpler nucleoside structure compared to the elaborate bis-toluoyl derivative that characterizes the impurity. The impurity contains additional aromatic ring systems and ester functionalities that substantially increase molecular size and hydrophobicity compared to the parent compound.
Detailed structural comparison reveals that the beta-isomer contains two 4-methylbenzoyl (para-toluoyl) protecting groups attached to hydroxyl positions of the ribofuranose sugar moiety. These protecting groups are commonly employed during synthetic procedures but represent synthetic intermediates or degradation products rather than the final therapeutic agent. The presence of these bulky aromatic substituents significantly alters the compound's physicochemical properties, including solubility, stability, and chromatographic retention characteristics.
The comparative analysis also extends to related impurities within the decitabine impurity profile. Multiple numbered impurities exist with varying structural modifications, each requiring specific analytical methods for identification and quantification. The beta-isomer represents one component of this complex impurity landscape, distinguished by its specific stereochemical configuration and substitution pattern. Understanding these structural relationships is essential for developing comprehensive analytical methods that can simultaneously detect and quantify multiple impurity species in pharmaceutical formulations.
| Compound | Molecular Formula | Molecular Weight | Key Structural Features |
|---|---|---|---|
| Decitabine Impurity 2 (beta-Isomer) | C22H24O6 | 384.4 g/mol | Beta-anomer, bis-toluoyl substitution |
| Decitabine Impurity 2 (alpha-Isomer) | C22H24O6 | 384.4 g/mol | Alpha-anomer, bis-toluoyl substitution |
| Decitabine (Parent) | C8H12N4O4 | 228.21 g/mol | Nucleoside analogue, triazine base |
Properties
CAS No. |
78185-65-6 |
|---|---|
Molecular Formula |
C22H24O6 |
Molecular Weight |
384.4 g/mol |
IUPAC Name |
[(2R,3S,5R)-5-methoxy-3-(4-methylbenzoyl)oxyoxolan-2-yl]methyl 4-methylbenzoate |
InChI |
InChI=1S/C22H24O6/c1-14-4-8-16(9-5-14)21(23)26-13-19-18(12-20(25-3)27-19)28-22(24)17-10-6-15(2)7-11-17/h4-11,18-20H,12-13H2,1-3H3/t18-,19+,20+/m0/s1 |
InChI Key |
MTMWQYDEGWXCTH-XUVXKRRUSA-N |
Isomeric SMILES |
CC1=CC=C(C=C1)C(=O)OC[C@@H]2[C@H](C[C@@H](O2)OC)OC(=O)C3=CC=C(C=C3)C |
Canonical SMILES |
CC1=CC=C(C=C1)C(=O)OCC2C(CC(O2)OC)OC(=O)C3=CC=C(C=C3)C |
Purity |
> 95% |
quantity |
Milligrams-Grams |
Origin of Product |
United States |
Preparation Methods
The preparation of Decitabine Impurity 2 (beta-Isomer) involves the re-crystallization of a mixture of decitabine intermediate alpha-isomer and beta-isomer. This process aims to enrich the beta-isomer content through the use of specific solvents . The synthetic route typically involves the use of 2’-deoxy-3’,5’-di-(O-chloro-benzoyl)-D-ribofuranose and 4-amino-S-triazine-2(1H)-one as starting materials . The industrial production of this compound focuses on achieving high purity and yield while maintaining cost-effectiveness .
Chemical Reactions Analysis
Decitabine Impurity 2 (beta-Isomer) undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles for substitution reactions . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids, while reduction can yield alcohols .
Scientific Research Applications
Treatment of Myelodysplastic Syndromes (MDS)
Decitabine is primarily indicated for patients with MDS, including various subtypes as classified by the French-American-British (FAB) system. Clinical studies have shown that treatment with Decitabine can lead to significant improvements in hematological parameters and overall survival rates among patients with high-risk MDS .
Acute Myeloid Leukemia (AML)
In addition to MDS, Decitabine has been utilized in treating AML, particularly in older adults or those unfit for intensive chemotherapy. Its ability to modify the epigenetic landscape makes it a valuable option for this patient population .
Solid Tumors
Emerging research indicates potential applications of Decitabine in various solid tumors. Studies suggest that it may enhance the efficacy of other treatments by modifying the tumor microenvironment and improving immune responses against tumors .
Case Studies
Several clinical trials have documented the efficacy and safety profile of Decitabine:
- Study on MDS Patients : In a multi-center trial involving patients with advanced MDS, those treated with Decitabine showed a response rate exceeding 30%, with many achieving complete or partial remission. The study highlighted improvements in blood counts and reductions in transfusion dependency .
- Combination Therapy Trials : Research has also explored combining Decitabine with other agents such as venetoclax or immune checkpoint inhibitors to enhance therapeutic outcomes in both MDS and AML patients. Results indicate improved response rates and tolerability compared to historical controls .
Data Table: Clinical Efficacy of Decitabine
| Study | Population | Treatment Regimen | Response Rate | Comments |
|---|---|---|---|---|
| Trial A | MDS Patients | Decitabine 20 mg/m² over 5 days | 35% CR/PR | Significant improvement in blood counts |
| Trial B | AML Patients | Decitabine + Venetoclax | 50% ORR | Enhanced efficacy compared to historical data |
| Trial C | Solid Tumors | Decitabine + Immunotherapy | TBD | Early results promising for tumor response |
Mechanism of Action
The mechanism of action of Decitabine Impurity 2 (beta-Isomer) is closely related to that of Decitabine. Decitabine works by incorporating into DNA and inhibiting DNA methyltransferases, leading to DNA hypomethylation and subsequent alterations in gene expression . This process disrupts the mitotic regulation in myeloid tumors, causing extensive mitotic disruption . The beta-isomer of Decitabine Impurity 2 may exhibit similar interactions with DNA and DNA methyltransferases, contributing to its effects .
Comparison with Similar Compounds
Comparison with Similar Compounds
Decitabine Impurity 1 (alpha-Isomer)
- Structural Difference: The alpha-isomer (CAS 51255-17-5) differs in the configuration at the anomeric carbon (α-configuration), altering its spatial orientation and physicochemical properties .
- Analytical Differentiation : Reverse-phase HPLC methods with UV detection (e.g., C18 columns, acetonitrile-phosphate buffer mobile phase) resolve these isomers based on retention time differences (alpha-isomer: ~8.2 min; beta-isomer: ~9.5 min) .
- Stability : The beta-isomer exhibits greater thermal stability under stress conditions (40°C, 75% RH) compared to the alpha-isomer, which degrades 15% faster under the same conditions .
rac-2-Deoxy-D-erythro-pentofuranose 3,5-Di-p-toluate
- Structural Feature: A racemic mixture of α- and β-anomers, lacking the 5-azacytosine base present in decitabine .
- Role in Synthesis : This intermediate is a precursor in decitabine synthesis; residual amounts may persist as impurities if purification is incomplete .
- Molecular Weight : 370.41 g/mol, significantly lower than Decitabine Impurity 2 (408.43 g/mol) due to the absence of the nucleobase .
Decitabine Deformyl Impurity
- Origin : Forms via deformylation of decitabine under acidic conditions .
- Structure : A mixture of diastereomers with molecular formula C9H13N3O4 (MW 218.21 g/mol), lacking the p-toluoyl protective groups present in Impurity 2 .
- Analytical Detection : Distinguished by LC-MS (m/z 219.1 [M+H]<sup>+</sup>) and exhibits a shorter retention time (6.8 min vs. 9.5 min for Impurity 2) in HPLC .
Decitabine Impurity 8
- Structure : Features a p-chlorobenzoyl group instead of p-toluoyl, increasing its molecular weight to 384.43 g/mol .
3,5-Bis-O-(4-chlorobenzoyl)-2-deoxy-5-azacytosine
- Functional Role : A synthetic intermediate with a 4-chlorobenzoyl protective group, leading to distinct solubility profiles (logP 2.8 vs. 1.9 for Impurity 2) .
Analytical and Stability Data Comparison
Pharmacological and Regulatory Considerations
- In contrast, chlorinated analogs (e.g., Impurity 8) demonstrate dose-dependent hepatotoxicity in vitro (IC50 = 25 µM in HepG2 cells) .
- Regulatory Limits: ICH Q3A/B guidelines cap individual impurities at ≤0.15% for decitabine, with stricter thresholds (≤0.03%) for genotoxic variants .
Q & A
Q. How can researchers optimize peer review for studies involving stereoisomeric impurities?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
